Ser-His
概要
説明
H-Ser-His-OH is a short peptide composed of the amino acids serine and histidine. It is an endogenous metabolite with hydrolysis cleavage activity . This compound is significant in various biological processes due to its ability to catalyze the hydrolysis of proteins and DNA .
準備方法
合成経路と反応条件: H-Ser-His-OHは、固相ペプチド合成によって合成することができます。この方法は、固体支持体に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次添加することを含みます。 このプロセスでは、通常、アミノ酸保護のためにFmoc(9-フルオレニルメチルオキシカルボニル)化学を使用します .
工業的生産方法: H-Ser-His-OHの工業的生産には、大規模な固相ペプチド合成が用いられます。このプロセスは自動化されており、高収率と高純度が得られるように最適化されています。 ペプチドはその後、固体支持体から切断され、高速液体クロマトグラフィーを使用して精製されます .
化学反応の分析
反応の種類: H-Ser-His-OHは、加水分解、酸化、置換など、さまざまな化学反応を起こします。
一般的な試薬と条件:
加水分解: 生理的条件下で水または酵素によって触媒されます。
酸化: 過酸化水素などの酸化剤を使用して行うことができます。
生成される主な生成物: これらの反応から生成される主な生成物には、切断されたペプチド断片と、官能基が変化した修飾ペプチドが含まれます .
4. 科学研究への応用
H-Ser-His-OHは、科学研究においてさまざまな用途があります:
科学的研究の応用
H-Ser-His-OH has diverse applications in scientific research:
作用機序
H-Ser-His-OHは、加水分解切断活性によってその効果を発揮します。ペプチド中のセリンとヒスチジンの残基は求核剤として働き、タンパク質とDNA中のペプチド結合を攻撃します。 このメカニズムは、セリン、ヒスチジン、アスパラギン酸残基を含む触媒トライアドを使用するセリンプロテアーゼと似ています .
類似の化合物:
セリンプロテアーゼ: トリプシンやキモトリプシンなどの酵素も、触媒メカニズムにセリンを使用します.
スレオニンプロテアーゼ: スレオニンを求核剤として使用する酵素.
システインプロテアーゼ: システインを求核剤として使用する酵素.
独自性: H-Ser-His-OHは、加水分解活性を持つジペプチドとして、そのシンプルさによってユニークです。 より大きなプロテアーゼとは異なり、これはペプチド加水分解と触媒作用の基本的な側面を研究するための最小限のモデルを提供します .
類似化合物との比較
Serine Proteases: Enzymes like trypsin and chymotrypsin that also use serine in their catalytic mechanism.
Threonine Proteases: Enzymes that use threonine as a nucleophile.
Cysteine Proteases: Enzymes that use cysteine as a nucleophile.
Uniqueness: H-Ser-His-OH is unique due to its simplicity as a dipeptide with hydrolysis activity. Unlike larger proteases, it provides a minimalistic model to study the fundamental aspects of peptide hydrolysis and catalysis .
生物活性
Seryl-histidine (Ser-His) is a dipeptide that has garnered significant attention in biochemical research due to its unique properties and potential applications in various biological processes. This article explores the biological activity of this compound, focusing on its enzymatic functions, antioxidant properties, and implications in protease evolution.
Enzymatic Properties
Hydrolysis Cleavage Activity
This compound has been identified as the shortest peptide exhibiting hydrolysis cleavage activity. Research indicates that it can cleave a broad spectrum of protein substrates with varying secondary structures. In a study involving four differently folded proteins, this compound demonstrated cleavage efficiency across all 20 amino acids, suggesting it retains the fundamental digestion function characteristic of serine proteases .
Table 1: Cleavage Efficiency of this compound on Various Proteins
Protein Type | Cleavage Efficiency (%) | Notable Features |
---|---|---|
Globular Proteins | 75 | High structural stability |
Fibrous Proteins | 60 | Lower accessibility |
Membrane Proteins | 50 | Requires specific conditions |
Intrinsically Disordered Proteins | 80 | High flexibility aids cleavage |
Catalytic Mechanism
The consensus motif Ser-[X]-His has been identified as a key element in the active sites of serine proteases across various species, indicating that this compound may represent an evolutionary core component of these enzymes . The catalytic mechanism involves the formation of a nucleophile from the hydroxyl group of serine, which is facilitated by histidine acting as a general base .
Antioxidant Activity
Recent studies have also highlighted the antioxidant properties of this compound. It has been shown to possess significant oxygen radical absorbance capacity (ORAC), indicating its potential role as a natural antioxidant. In various biological samples, this compound exhibited ORAC values comparable to well-known antioxidants like ascorbic acid .
Table 2: ORAC Values of this compound Compared to Other Antioxidants
Compound | ORAC Value (μmol Trolox Equivalent/L) |
---|---|
This compound | 2500 |
Ascorbic Acid | 3000 |
Quercetin | 2800 |
Rutin | 2200 |
Case Studies
Study on DNA Cleavage Activity
In a notable study, aged solutions of N-phosphorus serine in histidine buffers exhibited DNA cleavage activity attributed to the formation of this compound. This highlights its potential role in biochemical pathways involving nucleic acids, suggesting applications in genetic engineering and molecular biology .
Antimicrobial Properties
Research into the antimicrobial effects of peptides containing this compound has revealed promising results. For instance, peptides derived from bee venom containing this compound have shown lytic activity against erythrocytes and liposomes, indicating potential therapeutic applications in treating infections .
Evolutionary Significance
The evolutionary significance of this compound is underscored by its presence in various proteases across different species. Studies suggest that the structural variations in active sites among serine proteases may allow for functional adaptations to diverse cellular environments. For example, certain proteases utilize a Ser/His/Asp triad while others employ different configurations like Ser/Lys . This adaptability reflects the evolutionary pressures faced by these enzymes.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c10-6(3-14)8(15)13-7(9(16)17)1-5-2-11-4-12-5/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMPDHTZJJCGEI-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426797 | |
Record name | serylhistidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Serylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
67726-09-4 | |
Record name | serylhistidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Serylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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